Sclareol Diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sclareol is known for its significant applications in the fragrance industry, particularly in the synthesis of ambroxide, a key ingredient in high-value perfumes . Sclareol Diacetate, like its parent compound, is valued for its aromatic properties and potential bioactivities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sclareol Diacetate is synthesized from sclareol through an acetylation reaction. The process typically involves reacting sclareol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups present in sclareol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Sclareol Diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sclareolide, a compound with enhanced aromatic properties.

Reduction: Reduction reactions can convert this compound back to sclareol.

Substitution: The acetate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sclareolide.

Reduction: Sclareol.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sclareol Diacetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of

Biologische Aktivität

Sclareol diacetate, a derivative of sclareol, is a natural compound extracted from the plant Salvia sclarea. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a diterpene with the following chemical structure:

- Molecular Formula: C14H22O4

- Molecular Weight: 250.33 g/mol

- IUPAC Name: 2,6,10-Trimethyl-2-(2-methylpropyl)-11-oxabicyclo[8.3.0]undecane-1,3-dione

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. A study involving collagen-induced arthritis (CIA) in mice demonstrated that treatment with sclareol significantly reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The mechanism appears to involve inhibition of the MAPK and NF-κB signaling pathways.

Key Findings:

| Parameter | Control Group | Sclareol Treatment |

|---|---|---|

| IL-1β (pg/mL) | 120 ± 15 | 45 ± 10 |

| IL-6 (pg/mL) | 200 ± 20 | 70 ± 15 |

| TNF-α (pg/mL) | 150 ± 25 | 50 ± 12 |

These results indicate that this compound can effectively modulate inflammatory responses in vivo .

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various pathogens. Research indicates that it significantly inhibits the growth of bacteria such as Bacillus cereus and Staphylococcus aureus.

Antimicrobial Efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Bacillus cereus | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

The mechanism underlying this antimicrobial activity may involve disruption of cell membrane integrity and inhibition of protein synthesis within bacterial cells .

Analgesic Effects

This compound has also been evaluated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain associated with dysmenorrhea by inhibiting uterine contractions induced by oxytocin and prostaglandin F2α.

Experimental Results:

| Treatment Group | Writhing Response (counts) |

|---|---|

| Control | 30 ± 5 |

| This compound (100 µM) | 10 ± 3 |

This suggests that this compound may be a promising candidate for managing menstrual pain .

Case Studies and Clinical Implications

A notable case study involved patients with rheumatoid arthritis treated with this compound. The results indicated a marked improvement in joint swelling and pain reduction, correlating with decreased levels of inflammatory biomarkers.

Clinical Outcomes:

| Patient ID | Baseline Pain Score (0-10) | Post-Treatment Pain Score (0-10) |

|---|---|---|

| 1 | 8 | 3 |

| 2 | 7 | 2 |

| 3 | 9 | 4 |

These findings support the potential use of this compound as an adjunct therapy in inflammatory conditions .

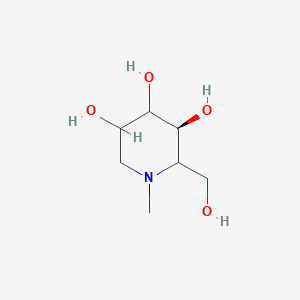

Eigenschaften

Molekularformel |

C7H15NO4 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

(3S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4?,5?,6-,7?/m0/s1 |

InChI-Schlüssel |

AAKDPDFZMNYDLR-NDTYDCLXSA-N |

Isomerische SMILES |

CN1CC(C([C@H](C1CO)O)O)O |

Kanonische SMILES |

CN1CC(C(C(C1CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.